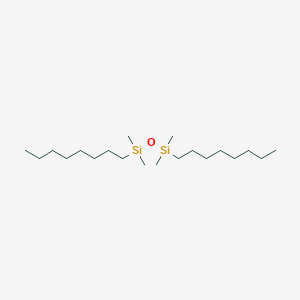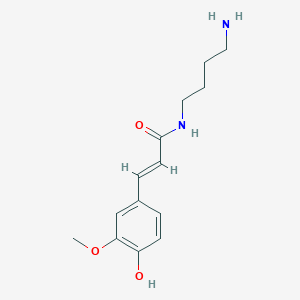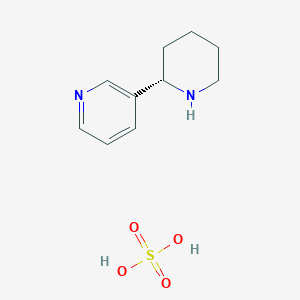
3-(2-Piperidyl)pyridyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Piperidyl)pyridyl sulfate, also known as PPS, is a chemical compound that has been extensively studied in the field of biochemistry and physiology due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 249.34 g/mol. PPS has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Piperidyl)pyridyl sulfate is not fully understood, but it is believed to act through multiple pathways. 3-(2-Piperidyl)pyridyl sulfate has been found to activate the Nrf2-ARE signaling pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 3-(2-Piperidyl)pyridyl sulfate has also been found to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation.
Efectos Bioquímicos Y Fisiológicos
3-(2-Piperidyl)pyridyl sulfate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to improve mitochondrial function and reduce lipid peroxidation in the liver. Additionally, 3-(2-Piperidyl)pyridyl sulfate has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Piperidyl)pyridyl sulfate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be readily dissolved in water. 3-(2-Piperidyl)pyridyl sulfate has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 3-(2-Piperidyl)pyridyl sulfate in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease condition and the tissue being studied.
Direcciones Futuras
There are several potential future directions for research on 3-(2-Piperidyl)pyridyl sulfate. One area of interest is the development of 3-(2-Piperidyl)pyridyl sulfate-based therapies for various disease conditions. 3-(2-Piperidyl)pyridyl sulfate has been shown to have promising therapeutic effects in animal models of several diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is the exploration of the mechanisms underlying the effects of 3-(2-Piperidyl)pyridyl sulfate. Further research is needed to fully understand the pathways through which 3-(2-Piperidyl)pyridyl sulfate exerts its effects and to identify potential targets for therapeutic intervention. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 3-(2-Piperidyl)pyridyl sulfate in humans.
Métodos De Síntesis
3-(2-Piperidyl)pyridyl sulfate can be synthesized through a variety of methods, including the reaction of pyridine-2,3-diol with piperidine and sulfuric acid. Other methods of synthesis include the reaction of pyridine-2,3-diol with piperidine and sulfur trioxide or the reaction of pyridine-2,3-diol with piperidine and thionyl chloride.
Aplicaciones Científicas De Investigación
3-(2-Piperidyl)pyridyl sulfate has been extensively studied for its potential therapeutic applications in various disease conditions. Research has shown that 3-(2-Piperidyl)pyridyl sulfate has antioxidant properties and can protect against oxidative stress-induced damage in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to have anti-inflammatory effects and can reduce inflammation in various disease conditions, including rheumatoid arthritis, colitis, and asthma.
Propiedades
Número CAS |
18262-71-0 |
|---|---|
Nombre del producto |
3-(2-Piperidyl)pyridyl sulfate |
Fórmula molecular |
C10H16N2O4S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;(H2,1,2,3,4)/t10-;/m0./s1 |
Clave InChI |
XMWUATPANFNKPS-PPHPATTJSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
SMILES |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
SMILES canónico |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Otros números CAS |
18262-71-0 |
Sinónimos |
(S)-3-(Piperidin-2-yl)pyridine, sulfate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




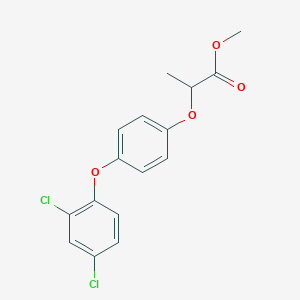
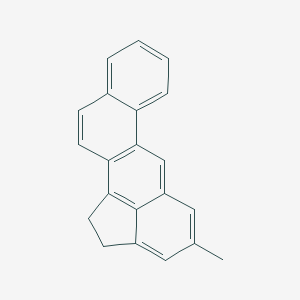
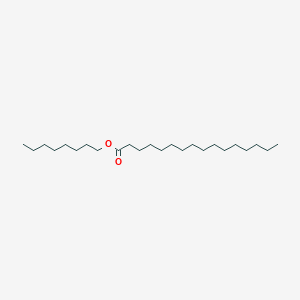
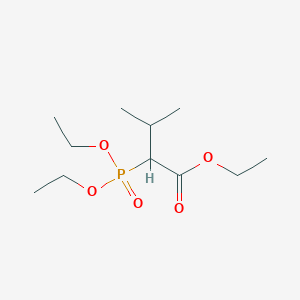
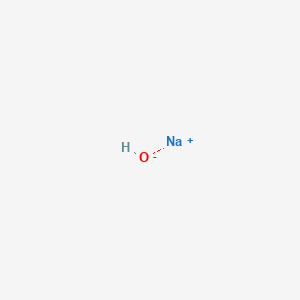
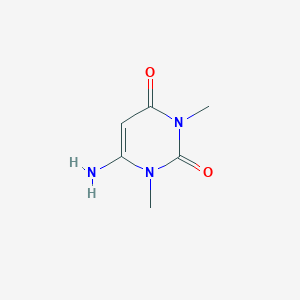
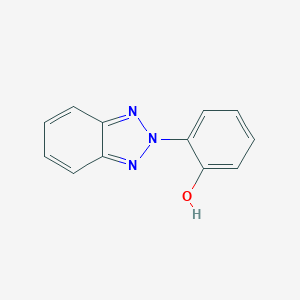
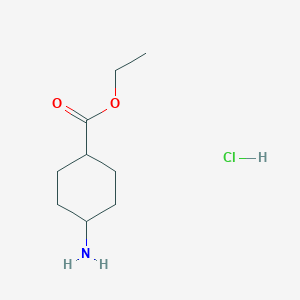
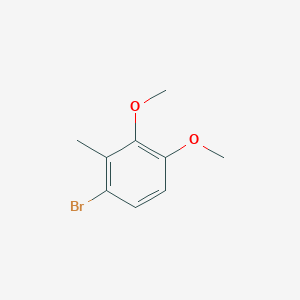
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
